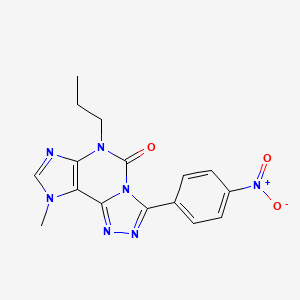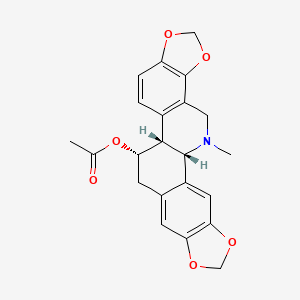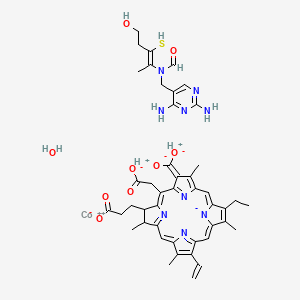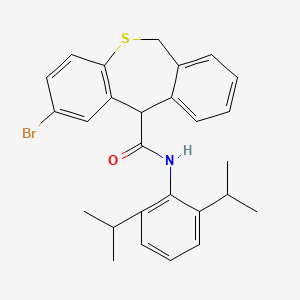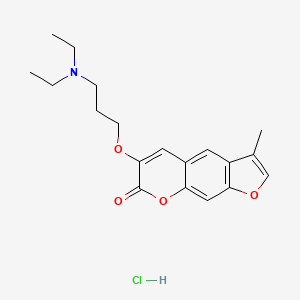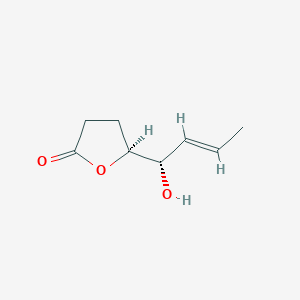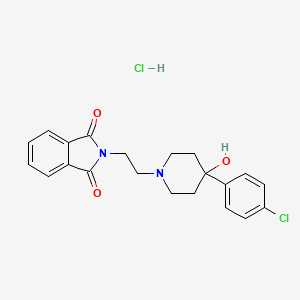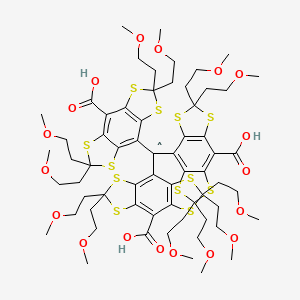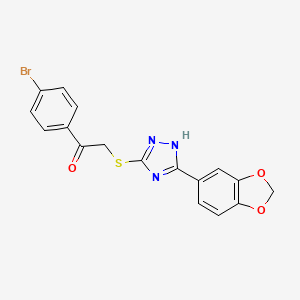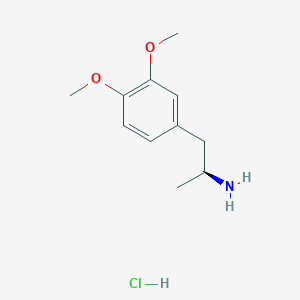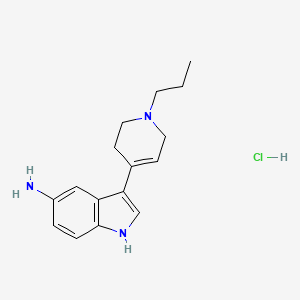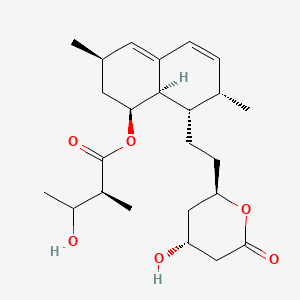
3''-Hydroxylovastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’‘-Hydroxylovastatin is a metabolite of lovastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Lovastatin is derived from the fermentation product of the fungus Aspergillus terreus. The compound 3’'-Hydroxylovastatin retains the core structure of lovastatin but includes an additional hydroxyl group, which may influence its biological activity and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Hydroxylovastatin typically involves the hydroxylation of lovastatin. This can be achieved through various chemical and enzymatic methods. One common approach is the use of microbial biotransformation, where specific strains of microorganisms are employed to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 3’‘-Hydroxylovastatin often leverages fermentation processes followed by chemical modification. The initial production of lovastatin is carried out using fermentation, and the resulting product is then subjected to hydroxylation reactions to yield 3’'-Hydroxylovastatin. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’'-Hydroxylovastatin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to lovastatin.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’‘-Hydroxylovastatin can yield 3’'-keto-lovastatin, while reduction can revert it to lovastatin .
Scientific Research Applications
3’'-Hydroxylovastatin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of statins.
Biology: Researchers investigate its role in cellular metabolism and its potential effects on various biological pathways.
Medicine: The compound is studied for its potential therapeutic effects, including its ability to lower cholesterol levels and its impact on cardiovascular health.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control processes
Mechanism of Action
3’‘-Hydroxylovastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, 3’'-Hydroxylovastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Lovastatin: The parent compound from which 3’'-Hydroxylovastatin is derived.
Simvastatin: Another statin with a similar structure but different pharmacokinetic properties.
Pravastatin: A statin with a different hydroxylation pattern, leading to distinct biological effects
Uniqueness: 3’'-Hydroxylovastatin is unique due to its additional hydroxyl group, which may enhance its solubility and alter its interaction with biological targets. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other statins .
Properties
CAS No. |
125638-72-4 |
|---|---|
Molecular Formula |
C24H36O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3/t13-,14-,15-,16?,18+,19+,20-,21-,23-/m0/s1 |
InChI Key |
PEIPDDGCLUETGA-FNXUIADHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)[C@@H](C)C(C)O |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


